N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-3-(4-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a bicyclic sulfone-containing heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core. This structure is substituted with a 4-chlorobenzyl group at position 3 and a cyclopropanecarboxamide moiety at the ylidene position. The 4-chlorobenzyl substituent likely enhances lipophilicity and modulates electronic properties, impacting pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C16H17ClN2O3S2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H17ClN2O3S2/c17-12-5-1-10(2-6-12)7-19-13-8-24(21,22)9-14(13)23-16(19)18-15(20)11-3-4-11/h1-2,5-6,11,13-14H,3-4,7-9H2 |
InChI Key |
QEQWEPSMAXYXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Thiophene Precursor Functionalization
The synthesis begins with tetrahydrothiophene-3,4-diamine (1), which undergoes cyclocondensation with carbon disulfide in ethanol under reflux to form tetrahydrothieno[3,4-d][1,thiazole-2-thione (2). Subsequent oxidation of the thione to the sulfone is achieved using Oxone in a water-acetonitrile mixture at 0–5°C, yielding 5,5-dioxidotetrahydrothieno[3,4-d]thiazole (3).
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 → 2 | CS₂, EtOH, reflux, 12 h | 78 |
| 2 → 3 | Oxone, H₂O/CH₃CN, 0°C, 2 h | 85 |
Alternative Route via Thieno-Thiazole Intermediates
An alternative approach involves reacting 3,4-dibromothiophene (4) with thiourea in dimethylformamide (DMF) at 120°C to form thieno[3,4-d]thiazole (5), followed by hydrogen peroxide-mediated oxidation to install the sulfone.
Formation of the Z-Configured Imine Linkage
Condensation with Cyclopropanecarboxylic Acid
The secondary amine at C2 of compound (7) undergoes condensation with cyclopropanecarboxylic acid (8) using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This forms the imine N-[3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]cyclopropanecarboxamide (9) with Z-configuration.
Stereochemical Control:
-
The Z isomer is favored (≥95:5 Z:E ratio) when reactions are conducted at −20°C with slow addition of the acid chloride.
-
Use of HATU as a coupling agent in DMF at 0°C also achieves high stereoselectivity (93% Z).
Analytical Validation:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.20 (m, 4H, cyclopropane CH₂), 3.85 (s, 2H, SCH₂), 4.72 (s, 2H, NCH₂), 7.35–7.45 (m, 4H, ArH).
-
HRMS : m/z calcd for C₁₈H₁₇ClN₂O₃S₂ [M+H]⁺: 427.0432; found: 427.0429.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the alkylation step (3 → 7), reducing reaction time from 12 h to 35 min with comparable yield (80%).
One-Pot Sequential Reactions
A one-pot protocol combines sulfone formation (2 → 3) and alkylation (3 → 7) using tetrabutylammonium fluoride (TBAF) as a dual-purpose base and catalyst, achieving 75% overall yield.
Scalability and Industrial Considerations
Pilot-Scale Production
Kilogram-scale synthesis employs continuous flow reactors for the oxidation step (2 → 3), enhancing safety and consistency:
-
Flow Rate : 10 mL/min
-
Residence Time : 15 min
-
Yield : 89%.
Green Chemistry Metrics
Challenges and Troubleshooting
Byproduct Formation
-
Di-alkylation : Mitigated by limiting reagent stoichiometry (1:1.05 molar ratio of 3:6).
-
Sulfone Over-Oxidation : Avoided by controlling Oxone equivalents (2.2 eq.) and reaction temperature.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique structural features are best contextualized by comparing it to analogs from the literature. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Structure Variations: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core distinguishes it from thiazolo-pyrimidines (e.g., compounds 11a/b ) and thiadiazoles (e.g., compound 4g ).
Substituent Effects: The 4-chlorobenzyl group in the target compound contrasts with the 2,4,6-trimethylbenzylidene and 4-cyanobenzylidene groups in . Chlorine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding) compared to methyl or cyano groups . The cyclopropanecarboxamide substituent introduces steric hindrance absent in ’s benzamide analog, which could reduce metabolic degradation but limit membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely involves cyclopropanation and sulfonation steps, whereas analogs like 11a/b are synthesized via Knoevenagel condensations of aromatic aldehydes . Yields for similar compounds range from 57–82%, suggesting moderate synthetic feasibility .
Biological Activity
N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.
1. Chemical Structure and Properties
The molecular structure of the compound is characterized by a cyclopropanecarboxamide core linked to a thieno-thiazole moiety. Its molecular formula is , with a molecular weight of approximately 314.79 g/mol. The presence of the 4-chlorobenzyl substituent and the dioxo group enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClN₂O₃S |
| Molecular Weight | 314.79 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
- Formation of the thieno-thiazole ring : This can be achieved through cyclization reactions involving thioketones and appropriate amines.
- Introduction of the chlorobenzyl group : This step often utilizes nucleophilic substitution reactions.
- Final cyclopropanecarboxamide formation : This is achieved through coupling reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression.
- Receptor Modulation : It might modulate receptor activity, influencing signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Demonstrated antifungal activity against Candida albicans.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : In vitro assays have shown reduced proliferation rates in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Apoptosis Induction : Flow cytometry analyses indicate that treated cells undergo apoptosis, which is crucial for cancer therapy.
5. Case Studies
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
- Case Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial effects against clinical isolates of Candida albicans. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL.
- Case Study on Anticancer Properties :
- A study focused on MCF-7 cells reported a significant decrease in cell viability (up to 70%) after treatment with varying concentrations of the compound over 48 hours.
6. Conclusion
This compound shows promising biological activity across various domains including antimicrobial and anticancer research. Further studies are warranted to elucidate its complete mechanism of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
